[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE
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Overview
Description
[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features both an oxazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the thiophene carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with specific biological targets makes it a valuable tool in the study of biochemical processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making them candidates for drug development. Research into their mechanism of action and therapeutic potential is ongoing, with the aim of discovering new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.
4-Iodobenzoic Acid: This compound features an iodine atom attached to a benzoic acid moiety.
tert-Butyl Carbamate: This compound contains a carbamate group and is used in various organic synthesis reactions.
Uniqueness
The uniqueness of [(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE lies in its combination of oxazole and thiophene rings, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-7-5-10(14-18-7)13-11(15)6-17-12(16)9-4-3-8(2)19-9/h3-5H,6H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSREDRKEPVREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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